molecular formula C7H10F2O2 B1423802 2-(3,3-Difluorocyclopentyl)acetic acid CAS No. 1260837-43-1

2-(3,3-Difluorocyclopentyl)acetic acid

Cat. No.: B1423802
CAS No.: 1260837-43-1
M. Wt: 164.15 g/mol
InChI Key: UTXOKNILSOCLJK-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)acetic acid is a chemical compound with the molecular formula C7H10F2O2 and a molecular weight of 164.15 g/mol It is characterized by the presence of a cyclopentane ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)acetic acid typically involves the fluorination of cyclopentane derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclopentane ring. Subsequent carboxylation can be achieved using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocyclopentyl)acetic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, influencing its binding affinity and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclopropyl)acetic acid
  • 2-(3,3-Difluorocyclohexyl)acetic acid
  • 2-(3,3-Difluorocyclobutyl)acetic acid

Uniqueness

2-(3,3-Difluorocyclopentyl)acetic acid is unique due to its specific ring size and fluorination pattern. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it particularly useful in certain applications. The presence of two fluorine atoms on the cyclopentane ring can enhance its lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3,3-difluorocyclopentyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)2-1-5(4-7)3-6(10)11/h5H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXOKNILSOCLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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